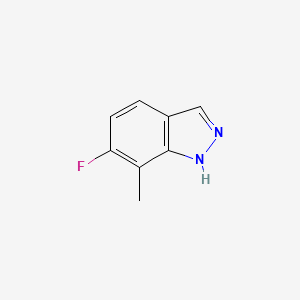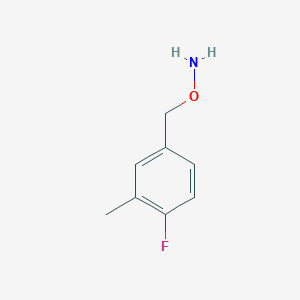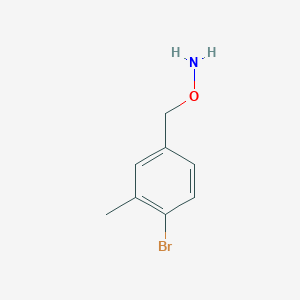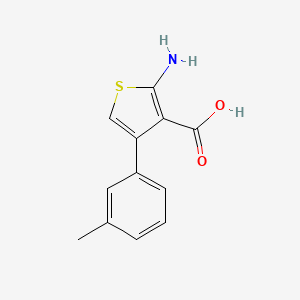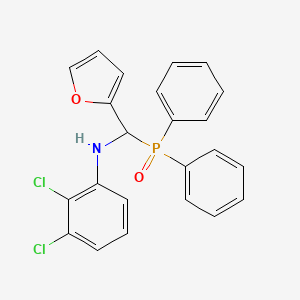
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole typically involves the following steps:
Formation of Azetidine Intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones.
Final Coupling: The azetidine and pyrazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into more reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrazole or azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution may introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: It may bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agrochemicals: It may be used in the development of pesticides or herbicides.
Materials Science: The compound may be utilized in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its mechanism fully.
類似化合物との比較
Similar Compounds
4-(Azetidin-3-yloxy)-1H-pyrazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-pyrazole: Lacks the azetidin-3-yloxy group.
4-(Azetidin-3-yloxy)-1-(ethyl)-1H-pyrazole: Has an ethyl group instead of the 2-methylpropyl group.
Uniqueness
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is unique due to the presence of both the azetidin-3-yloxy and 2-methylpropyl groups. These structural features may confer specific properties, such as enhanced binding affinity or selectivity, making it distinct from similar compounds.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-(azetidin-3-yloxy)-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H17N3O/c1-8(2)6-13-7-10(5-12-13)14-9-3-11-4-9/h5,7-9,11H,3-4,6H2,1-2H3 |
InChIキー |
QYRLOKDUMXLMPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)


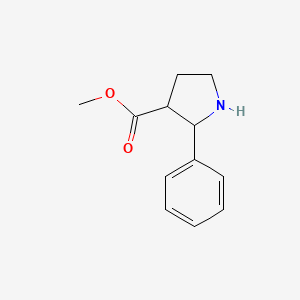
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
